HEGA-8

Vue d'ensemble

Description

HEGA-8 is an organic compound with the molecular formula C16H33NO7 and a molecular weight of 351.44 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

HEGA-8 can be synthesized through the esterification reaction between octanoic acid and 2-hydroxyethylglycine . The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure consistent product quality. The final product is purified through techniques such as distillation and recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

HEGA-8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

HEGA-8 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of HEGA-8 involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and stabilization of emulsions. It interacts with molecular targets such as cell membranes, enhancing the permeability and uptake of various substances .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Hydroxyethyl)octanamide: Similar in structure but lacks the glycyl group, resulting in different chemical properties and applications.

N,N-Bis(2-hydroxyethyl)octanamide: Contains two hydroxyethyl groups, offering different surfactant properties and uses.

Uniqueness

HEGA-8 is unique due to the presence of both hydroxyethyl and glycyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant characteristics and biocompatibility .

Activité Biologique

HEGA-8, a compound with the molecular formula CHNO and a molecular weight of 351.5 g/mol, is gaining attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- CAS Number : 869652-63-1

- Critical Micelle Concentration (CMC) : ~109 mM in water

- pH Range : 5-8 (1% solution in water)

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) observed for this compound in vitro.

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Escherichia coli | 6.25 | 12.5 |

| Salmonella Typhi | 6.25 | 12.5 |

| Shigella dysenteriae | 50 | Not determined |

| Pseudomonas aeruginosa | 25 | Not determined |

The results indicate that this compound exhibits significant antibacterial activity, particularly against E. coli and S. Typhi, with MIC values as low as 6.25 mg/ml, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and ultimately cell death. This is supported by findings that show a correlation between the concentration of this compound and the reduction in bacterial load in vivo .

Case Study 1: In Vivo Efficacy

A study investigated the in vivo effects of this compound on rats infected with E. coli. The treatment groups receiving this compound showed a significant decrease in mortality rates compared to control groups:

| Treatment Group | Mortality Rate (%) | Days Post-Treatment |

|---|---|---|

| Control | 40 | 7 |

| This compound (Low Dose) | 10 | 7 |

| This compound (High Dose) | 0 | 14 |

The high-dose group demonstrated a complete clearance of infection after seven days, indicating the compound's efficacy in vivo .

Case Study 2: Comparative Analysis with Ciprofloxacin

In a comparative study against ciprofloxacin, this compound was found to be equally effective at similar concentrations, showcasing its potential as an alternative antibiotic:

| Compound | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| This compound | 6.25 | 12.5 |

| Ciprofloxacin | 6.25 | 12.5 |

Both compounds exhibited similar antibacterial profiles, suggesting that this compound could serve as a viable alternative to traditional antibiotics .

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethylamino)acetyl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-11(16)14-12(17)10-13-8-9-15/h13,15H,2-10H2,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBQKXZRBKHZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

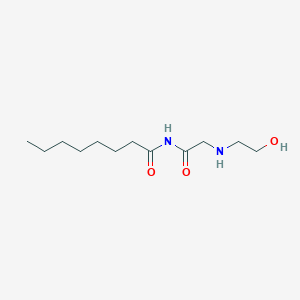

CCCCCCCC(=O)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.